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Compound of Interest

Compound Name: 2-Chloro-3-fluoronitrobenzene

CAS No.: 21397-07-9

Cat. No.: B1583630

Get Quote

Technical Guide: Chemical Architecture & Reactivity of 2-Chloro-3-fluoronitrobenzene

Executive Technical Summary
2-Chloro-3-fluoronitrobenzene (CAS: 21397-07-9) is a highly specialized tri-substituted

benzene derivative serving as a critical scaffold in the synthesis of fluorinated pharmaceuticals

and agrochemicals.[1][2] Its value lies in its unique "vicinal" (1,2,3) substitution pattern, which

imparts distinct steric and electronic properties compared to its more common isomers (e.g., 4-

fluoro-3-chloronitrobenzene).[1]

This guide dissects the molecule’s utility as an electrophile in Nucleophilic Aromatic

Substitution (SNAr), where it exhibits high regioselectivity.[1] Unlike many fluoronitrobenzenes

where the fluorine atom is the labile leaving group, the specific topology of this isomer renders

the chlorine atom as the primary leaving group, allowing for the retention of the metabolic-

blocking fluorine atom in the final drug candidate.[1]
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Property Data

IUPAC Name
2-Chloro-1-fluoro-3-nitrobenzene (or 2-Chloro-3-

fluoronitrobenzene)

CAS Number 21397-07-9

Molecular Formula C₆H₃ClFNO₂

Molecular Weight 175.54 g/mol

Boiling Point 237–239 °C

Appearance Low-melting brown solid / semi-solid

Key Reactivity Regioselective SNAr at C-2 (Cl displacement)

Molecular Architecture & Electronic Landscape
To manipulate this molecule effectively, one must understand the "Push-Pull" dynamics of its

substituents.[1] The molecule features three contiguous substituents: Nitro (Position 1),

Chlorine (Position 2), and Fluorine (Position 3).[1]

Steric Buttressing and Planarity
The 1,2,3-substitution pattern creates significant steric crowding, known as the buttressing

effect.[1]

The central Chlorine atom (atomic radius ~175 pm) is wedged between the Nitro group and

the Fluorine atom.[1]

Consequence: The Nitro group is likely forced out of coplanarity with the benzene ring to

relieve steric strain with the ortho-chlorine.[1] This deplanarization slightly reduces the

resonance-withdrawing power of the nitro group (

), but the inductive withdrawal (

) remains strong, maintaining the ring's electrophilicity.[1]

Electronic Activation Map
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Nitro Group (C-1): The primary electron-withdrawing group (EWG).[1] It activates positions

ortho (C-2, C-6) and para (C-4) toward nucleophilic attack.[1]

Chlorine (C-2): Located ortho to the Nitro group. This position is highly activated for SNAr.[1]

Fluorine (C-3): Located meta to the Nitro group. Because resonance activation operates

primarily at ortho/para positions, the C-3 carbon is not significantly activated for nucleophilic

attack.[1]

Conclusion: In a competition between Cl and F as leaving groups, Chlorine leaves.[1] This is

contrary to the general rule where F is a better leaving group in SNAr (due to the high

electronegativity of F stabilizing the Meisenheimer intermediate), provided the F is activated.[1]

Here, F is electronically "invisible" to the resonance activation of the nitro group.[1]

Reactivity Logic

Nitro Group (Pos 1)
Electron Withdrawing Source

Benzene Ring
Electron Deficient

Induction (-I) & Resonance (-R)

C-2 Position (Cl)
Ortho to Nitro
(ACTIVATED)

Resonance Activation

C-3 Position (F)
Meta to Nitro
(PASSIVE)

Weak Inductive Effect Only

Outcome: Nucleophile attacks C-2
Chlorine is displaced.
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Figure 1: Electronic activation map showing why the C-2 Chlorine is the selective site for

reaction, leaving the C-3 Fluorine intact.

Synthetic Routes & Process Chemistry
The synthesis of 2-Chloro-3-fluoronitrobenzene is non-trivial due to the directing group

conflicts.[1] The most robust route involves the nitration of 2-chlorofluorobenzene, though

regioselectivity challenges must be managed.[1]

Nitration of 2-Chlorofluorobenzene
Starting Material: 1-Fluoro-2-chlorobenzene.[1]

Reagents: HNO₃ / H₂SO₄ (Mixed Acid).[1]

Directing Effects:

Fluorine (Pos 1): Directs para (to 4) and ortho (to 2, 6).[1]

Chlorine (Pos 2): Directs para (to 5) and ortho (to 1, 3).[1]

Regioselectivity Analysis:

Major Product: Nitration at C-4 (Para to F).[1][3][4][5][6] Yields 4-Nitro-2-

chlorofluorobenzene.[1] (Undesired isomer).

Minor Product: Nitration at C-6 (Ortho to F, Meta to Cl).[1] Yields 6-Nitro-2-

chlorofluorobenzene (which is our target: 2-Chloro-3-fluoronitrobenzene).[1]

Purification: Fractional crystallization or distillation is required to separate the desired 1,2,3-

isomer from the major 1,2,4-isomer.[1]

Protocol: SNAr Functionalization
This protocol describes the substitution of the Chlorine atom with a secondary amine (e.g.,

morpholine), a common step in generating kinase inhibitor scaffolds.[1]

Reagents:
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Substrate: 2-Chloro-3-fluoronitrobenzene (1.0 eq)[1]

Nucleophile: Morpholine (1.2 eq)[1]

Base: K₂CO₃ (2.0 eq) or DIPEA[1]

Solvent: DMF or DMSO (Polar Aprotic is essential)[1]

Temp: 60–80 °C

Step-by-Step Methodology:

Charge: Dissolve 2-Chloro-3-fluoronitrobenzene in anhydrous DMF (5 mL/g) under N₂

atmosphere.

Addition: Add K₂CO₃ followed by the dropwise addition of Morpholine.

Reaction: Heat to 70 °C. Monitor by HPLC.

Checkpoint: Look for the disappearance of the starting material peak.[1] The Fluorine atom

should remain on the ring.[1] If the temperature is too high (>120°C), trace displacement of

Fluorine might occur, though unlikely due to the meta-positioning.[1]

Workup: Pour into ice water. The product (2-Morpholino-3-fluoronitrobenzene) typically

precipitates as a yellow/orange solid.[1]

Validation:19F NMR is crucial here.[1] The signal should shift slightly but remain present,

confirming the F-C bond is intact.[1]

2-Chloro-3-fluoronitrobenzene
(Substrate)

Meisenheimer Complex
(Transition State)

+ Amine / Base
Heat (70°C)

2-Amino-3-fluoronitrobenzene
(Product)- Cl (Leaving Group)

KCl / HCl

Click to download full resolution via product page

Figure 2: Reaction workflow for the regioselective displacement of Chlorine.[1]
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Applications in Drug Discovery
The "Magic Chloro" and "Strategic Fluorine" effects are central to this molecule's application.[1]

Metabolic Blocking (The Fluorine Role):

The C-3 Fluorine atom blocks the "NIH Shift" and prevents metabolic oxidation at that

position.[1] By retaining the fluorine during the SNAr reaction, medicinal chemists ensure

the final drug has an extended half-life (

).[1]

Scaffold Construction:

Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields 2-Chloro-3-fluoroaniline

(or the substituted derivative if SNAr was performed first).[1]

These anilines are precursors to Indoles (via Bartoli synthesis) and Quinolones, which are

ubiquitous in oncology (kinase inhibitors) and antibiotics.[1]

Safety & Handling (GHS Standards)
Hazards:

H302: Harmful if swallowed.[1]

H315/H319: Causes skin and serious eye irritation.[1][7]

H335: May cause respiratory irritation.[1][7]

Storage: Store under inert gas (Nitrogen/Argon). While relatively stable, nitro-compounds

can degrade upon prolonged exposure to light.[1]

Spill Protocol: Do not use combustible materials (sawdust) to absorb.[1] Use sand or

vermiculite.[1]

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://www.chemicalbook.com/price-india/21397-07-9.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://www.chemicalbook.com/price-india/21397-07-9.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-fluoro-3-nitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information (2026).PubChem Compound Summary for

CID 88883, 2-Chloro-1-fluoro-3-nitrobenzene. Retrieved January 30, 2026 from [Link][1]

Hermann, G., et al.Nucleophilic Aromatic Substitution of Fluoronitrobenzenes:
Regioselectivity and Mechanisms. (General Reference on SNAr regioselectivity in
halonitrobenzenes).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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